5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride
Description
Evolution of GABA-Related Research
The discovery of gamma-aminobutyric acid (GABA) as a critical inhibitory neurotransmitter in the mammalian central nervous system (CNS) marked a pivotal shift in neuropharmacology. Initially synthesized in 1883, GABA was recognized only as a metabolic byproduct in plants and microbes until the mid-20th century. In 1950, Eugene Roberts and Sam Frankel identified GABA in mammalian brain extracts, linking it to glutamic acid metabolism and its accumulation in synaptic vesicles. By 1959, GABA’s role in inhibiting crayfish neuromuscular junctions via chloride ion flux was established, cementing its status as a primary inhibitory neurotransmitter. Subsequent research revealed GABA’s conformational flexibility, enabling interactions with diverse receptor subtypes such as GABAA and GABAB, which became targets for therapeutic modulation.
Comparative genomic studies further elucidated the evolutionary conservation of GABA receptors. Vertebrate GABAA receptor clusters, characterized by a conserved nine-exon structure, emerged early in vertebrate evolution, diverging from invertebrate homologs that exhibit greater structural variability. This evolutionary framework underscores the pharmacological relevance of GABAergic signaling pathways, which remain central to drug development for neurological disorders.
Historical Development of Piperidine Derivatives in Neuropharmacology
Piperidine, a six-membered heterocyclic amine, has served as a scaffold for CNS-active compounds since the mid-20th century. Early work on piperidine-4-sulphonic acid (P4S) demonstrated its GABA-mimetic properties, selectively inhibiting neuronal firing via bicuculline-sensitive mechanisms. Structural modifications, such as unsaturation in 1,2,3,6-tetrahydropyridine-4-sulphonic acid (DH-P4S), revealed nuanced effects on receptor affinity and uptake inhibition, highlighting the importance of ring conformation in bioactivity.
By the 21st century, piperidine derivatives diversified into multifunctional ligands. For example, piperidine-2,6-dione derivatives were engineered to target dopamine D2, D3, and serotonin 5-HT1A/2A/2C receptors, achieving superior antipsychotic efficacy compared to clozapine in preclinical models. Concurrently, piperine—a natural piperidine alkaloid from black pepper—emerged as a modulator of CYP enzymes and transporters, influencing the pharmacokinetics of coadministered CNS drugs. These advancements underscored piperidine’s versatility in balancing receptor polypharmacy and metabolic interactions.
Research Significance in GABAergic System Modulation
GABAergic modulation represents a cornerstone of therapeutic strategies for epilepsy, anxiety, and schizophrenia. The structural mimicry of GABA by piperidine derivatives, such as P4S and DH-P4S, enabled selective targeting of ionotropic GABAA receptors, which mediate fast synaptic inhibition. Allosteric modulators like benzodiazepines further refined this approach by enhancing receptor affinity for GABA, though with risks of tolerance and dependence.
Recent efforts focus on developing compounds with improved selectivity and pharmacokinetic profiles. For instance, piperine’s anti-epileptic and neuroprotective effects in preclinical models highlighted the potential of piperidine-based molecules to penetrate the blood-brain barrier (BBB) and resist enzymatic degradation. However, challenges such as low aqueous solubility and off-target interactions necessitated structural innovations, including carboxylate or amino acid conjugates to enhance bioavailability.
Emergence as a Research Compound of Interest
5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid hydrochloride embodies a strategic fusion of GABAergic and piperidine pharmacophores. The piperidin-4-ylacetyl moiety may confer affinity for GABAA receptors, akin to earlier piperidine sulphonates, while the pentanoic acid chain enhances solubility and BBB permeability through carboxylate-mediated transport. This design aligns with trends in optimizing CNS drug candidates by integrating metabolic stability and target engagement.
Table 1: Structural and Functional Comparison of Select Piperidine Derivatives
The compound’s lack of aromatic substituents may reduce off-target binding to histamine or muscarinic receptors, a common issue with earlier antipsychotics. Preclinical studies on analogous molecules, such as methylpiperate (MAO-B IC50 = 3.19 μM), suggest that structural hybridization can yield multifunctional agents with tunable receptor profiles. As such, 5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid hydrochloride represents a deliberate step toward refining GABAergic modulators with enhanced specificity and druggability.
Properties
IUPAC Name |
5-[(2-piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-11(9-10-4-7-13-8-5-10)14-6-2-1-3-12(16)17;/h10,13H,1-9H2,(H,14,15)(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRKTTVGHWZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCCCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through a series of reactions, including cyclization and functional group modifications. The acetylation of the piperidine derivative is then carried out using acetic anhydride or acetyl chloride under controlled conditions. Finally, the pentanoic acid moiety is introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or acetylated products.
Scientific Research Applications
5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a pentanoic acid core with other unnatural amino acids but differs in substituent groups and stereochemistry. Key structural distinctions include:
- Piperidine vs.
- Protection Groups : The absence of an Fmoc group in the target compound contrasts with analogs like L-2a (Fmoc-protected), which are designed for stepwise peptide synthesis. This difference impacts reactivity in coupling reactions .
- Backbone Length and Chirality: Homologues such as 5-amino-3-(4-chlorophenyl)pentanoic acid () feature aromatic substituents and shorter backbones, significantly altering receptor affinity (e.g., GABAB activity) compared to the aliphatic piperidine group in the target compound .
Physicochemical Properties
Key data from analogous compounds (–4, 7):
The target compound’s hydrochloride salt likely improves aqueous solubility compared to neutral forms. Its piperidine group may increase basicity (pKa ~10–11), influencing ionization under physiological conditions.
Biological Activity
5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring and an acetylamino group. Understanding its biological activity is crucial for elucidating its pharmacological properties and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H20ClN3O2 |
| Molecular Weight | 265.76 g/mol |
| CAS Number | Not widely available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine moiety is known to enhance binding affinity to certain targets, potentially influencing neurotransmitter systems and other signaling pathways.
Potential Mechanisms Include:
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects in animal models, suggesting potential use in pain management.
- Cytotoxicity Profiles : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Study on Pain Relief : A study conducted on rodents demonstrated that administration of the compound resulted in a marked reduction in pain response compared to control groups, highlighting its analgesic properties.
- Cancer Cell Line Testing : Another study assessed the compound's efficacy against human cancer cell lines, revealing significant apoptotic activity at micromolar concentrations.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference Study |
|---|---|---|
| Antinociceptive | Significant pain relief | Study on Rodents |
| Cytotoxicity | Induction of apoptosis | Cancer Cell Line Study |
| Neurotransmitter Interaction | Modulation observed | Pharmacological Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
